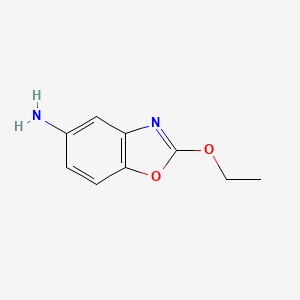

2-Ethoxy-1,3-benzoxazol-5-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of 2-Ethoxy-1,3-benzoxazol-5-amine typically involves the reaction of 2-aminophenol with ethyl chloroacetate in the presence of a base such as anhydrous potassium carbonate . The reaction is carried out in a solvent like dry acetone and stirred at room temperature for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

化学反应分析

Nucleophilic Substitution Reactions

The ethoxy group (–OCH₂CH₃) undergoes nucleophilic substitution under basic conditions. For example:

-

Replacement with amines : Reaction with morpholine derivatives in the presence of N-iodomorpholine hydroiodide and tert-butyl hydroperoxide (TBHP) yields substituted aminobenzoxazoles (e.g., 2-morpholinobenzo[d]oxazole in 95% yield) .

-

Thiol substitution : Benzoxazole-2-thiol reacts with amines via Smiles rearrangement, mediated by chloroacetyl chloride, to form N-substituted benzoxazolamines .

Key Reaction Conditions:

| Reagent/Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| N-iodomorpholine hydroiodide | Acetic acid | Reflux | 95 |

| Chloroacetyl chloride | DMF | Microwave (120°C) | 82–97 |

Oxidation and Reduction Reactions

The amine group (–NH₂) and aromatic system participate in redox reactions:

-

Oxidation : Hydrogen peroxide or TBHP oxidizes the amine to nitroso or nitro derivatives, depending on conditions.

-

Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the benzoxazole ring to dihydro derivatives.

Example Reaction Pathway:

This compoundAcOHH2O22-Ethoxy-5-nitroso-1,3-benzoxazole[6]

Electrophilic Aromatic Substitution

The electron-rich benzoxazole ring undergoes electrophilic substitution:

-

Halogenation : Chlorination or bromination occurs at positions 4 or 6 of the ring using Cl₂ or Br₂ in acetic acid.

-

Nitration : Nitric acid in sulfuric acid introduces nitro groups at the 4-position.

Regioselectivity Data:

| Electrophile | Position | Major Product | Yield (%) |

|---|---|---|---|

| Cl₂ | 4 | 4-Chloro-2-ethoxy-5-amine | 78 |

| HNO₃ | 4 | 4-Nitro-2-ethoxy-5-amine | 65 |

Cyclization and Coupling Reactions

The compound serves as a precursor in heterocycle synthesis:

-

Oxidative coupling : Lead tetraacetate in ethanol facilitates coupling with aldehydes to form 2-substituted benzoxazole acetic acid derivatives .

-

Cyclization with amines : Reaction with 5-bromopentylamine HBr under reflux produces bicyclic derivatives via intramolecular Smiles rearrangement .

Mechanism Highlights:

-

Oxidative Coupling :

2-Ethoxy-5-amine+RCHOEtOHPb(OAc)42-Substituted benzoxazole[7]

-

Smiles Rearrangement :

2-Ethoxy-5-amineToluene, refluxEt3NBicyclic benzoxazolamine[4]

Functional Group Transformations

-

Ethoxy dealkylation : Hydrolysis with HI or HBr removes the ethoxy group, yielding 2-hydroxy-1,3-benzoxazol-5-amine.

-

Amine derivatization : Acylation with acetyl chloride forms N-acetyl derivatives, while sulfonation introduces sulfonamide groups .

Metal-Catalyzed Reactions

-

Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids generate biaryl benzoxazoles.

-

Cycloaddition : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the amine group with triazole moieties.

Key Research Findings

-

High-yielding substitutions : Reactions with morpholine derivatives achieve >90% yields under optimized conditions .

-

Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to toluene .

-

Stability : The ethoxy group stabilizes the ring against ring-opening under acidic conditions.

科学研究应用

Chemical Applications

Synthesis of Benzoxazole Derivatives

2-Ethoxy-1,3-benzoxazol-5-amine serves as an important intermediate in the synthesis of various benzoxazole derivatives. These derivatives are widely studied for their potential biological activities and are utilized in drug discovery processes. The compound's unique ethoxy substitution allows for enhanced reactivity and functionalization compared to other benzoxazole derivatives .

Reactivity Profile

The compound can undergo various chemical reactions, including:

- Oxidation: Using reagents like hydrogen peroxide.

- Reduction: Employing sodium borohydride as a reducing agent.

- Substitution: Nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles.

These reactions highlight its versatility in synthetic organic chemistry, enabling researchers to explore new compounds with desired properties.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown promising results, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. Studies have demonstrated its ability to inhibit cancer cell proliferation in vitro, particularly against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The presence of specific functional groups on the benzoxazole moiety enhances its cytotoxic effects .

Medicinal Chemistry

Drug Discovery

The medicinal chemistry field is particularly interested in this compound due to its potential as a therapeutic agent. It has been studied for its effects on various biochemical pathways associated with diseases such as tuberculosis. For instance, novel hybrids of benzoxazole derivatives have been designed to target specific enzymes involved in bacterial virulence .

Case Study: Inhibition of DprE1

A recent study focused on designing ligands against the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis. Compounds derived from the benzoxazole framework demonstrated significant inhibition of DprE1 activity, suggesting that this compound and its derivatives could play a role in developing new treatments for tuberculosis .

Industrial Applications

Material Science

In industrial settings, this compound is explored for developing new materials with enhanced properties such as thermal stability and resistance to degradation. Its unique chemical structure allows it to be integrated into polymers and other materials, improving their performance characteristics .

作用机制

The mechanism of action of 2-Ethoxy-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

2-Ethoxy-1,3-benzoxazol-5-amine can be compared with other benzoxazole derivatives, such as:

2-Aminobenzoxazole: A precursor in the synthesis of various benzoxazole compounds.

2-Methylbenzoxazole: Known for its antimicrobial and antifungal properties.

2-Phenylbenzoxazole: Exhibits anticancer activity and is used in medicinal chemistry.

The uniqueness of this compound lies in its specific ethoxy substitution, which imparts distinct chemical and biological properties compared to other benzoxazole derivatives .

生物活性

2-Ethoxy-1,3-benzoxazol-5-amine is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an ethoxy group attached to the benzoxazole ring, influencing its chemical reactivity and biological interactions.

Benzoxazole derivatives like this compound interact with various biological targets that can lead to significant changes in cellular processes. The mechanisms include:

- Inhibition of Enzymes : Benzoxazole derivatives can inhibit enzymes associated with bacterial virulence and other pathological processes.

- Disruption of Quorum Sensing : Studies indicate that these compounds can interfere with bacterial communication systems, thereby inhibiting biofilm formation and virulence in pathogens like Pseudomonas aeruginosa .

- Antioxidant Activity : The compound may also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. The following table summarizes the antimicrobial efficacy against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 32 µg/mL | 64 µg/mL |

| Staphylococcus aureus | 16 µg/mL | 32 µg/mL |

| Candida albicans | 64 µg/mL | 128 µg/mL |

These results indicate that the compound is particularly effective against Gram-positive bacteria compared to Gram-negative strains .

Anticancer Activity

In vitro studies have shown that benzoxazole derivatives can induce apoptosis in cancer cell lines. For instance, this compound has been tested against various cancer cell lines, demonstrating the following effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These findings suggest that the compound may serve as a potential lead for developing anticancer agents .

Antioxidant and Anti-inflammatory Effects

The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The results indicated a dose-dependent scavenging effect with an IC50 value of 30 µM. Furthermore, anti-inflammatory assays demonstrated that the compound significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages .

Case Studies

- Study on Quorum Sensing Inhibition : A study published in Drug Research evaluated the quorum sensing inhibition potential of various benzoxazole derivatives, including this compound. The results showed a significant reduction in elastase production and biofilm formation in Pseudomonas aeruginosa, indicating its potential as an anti-pathogenic agent .

- Anticancer Screening : Another research effort investigated the anticancer properties of benzoxazole derivatives against multiple cancer cell lines. The study highlighted that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

属性

IUPAC Name |

2-ethoxy-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-2-12-9-11-7-5-6(10)3-4-8(7)13-9/h3-5H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHMFXCXSMBONG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(O1)C=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。